BE“GHE Foundational & Exploratory

Check Availability & Pricing

chemical structure and properties of 2,4,6-
Tribromophenol-d2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6-Tribromophenol-d2

Cat. No.: B12401297

An In-depth Technical Guide to 2,4,6-
Tribromophenol-d2

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analytical methodologies for 2,4,6-Tribromophenol-d2. The content is tailored for
researchers, scientists, and drug development professionals, offering detailed experimental
protocols and data presented for clarity and practical application.

Chemical Structure and Properties

2,4,6-Tribromophenol-d2 is the deuterated form of 2,4,6-Tribromophenol, a compound of
significant interest due to its use as a flame retardant, fungicide, and its presence as a marine
metabolite.[1] The deuterated analogue serves as an invaluable internal standard for the
guantitative analysis of 2,4,6-Tribromophenol in various matrices, owing to its similar
physicochemical properties and distinct mass spectrometric signature.[2]

Table 1: Chemical Identifiers for 2,4,6-Tribromophenol-d2
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Identifier Value

Chemical Name Phen-3,5-d2-ol, 2,4,6-tribromo-

CAS Number 1219795-42-2[3][4]

Molecular Formula CeHD2Brs0[3]

Molecular Weight 332.81 g/mol [3]

SMILES OC1=C(Br)C([2H])=C(Br)C([2H])=C1BI[2]
Unlabeled CAS 118-79-6[2]

Table 2: Physicochemical Properties of 2,4,6-Tribromophenol (Unlabeled)

Note: The physicochemical properties of 2,4,6-Tribromophenol-d2 are expected to be very
similar to its unlabeled counterpart. Specific data for the deuterated compound is limited.

Property Value

Appearance White to off-white solid[3]

Melting Point 90-94 °C[5]

Boiling Point 282-290 °C at 746 mmHg|[5]

Solubility Slightly so.luble in chloroform and methanol.[2]
Insoluble in water.

Purity (Typical) >97.5% (for unlabeled)[6]

Isotopic Enrichment (for d2) 99.2% (Example from a supplier)[3]

Synthesis and Spectroscopic Data

The synthesis of 2,4,6-Tribromophenol-d2 typically involves the bromination of a deuterated
phenol precursor.

Synthesis Protocol

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://file.medchemexpress.com/batch_PDF/HY-W009140S/2-4-6-Tribromophenol-d2-COA-892953-MedChemExpress.pdf
https://esslabshop.com/products/2430-6-k-ip
https://file.medchemexpress.com/batch_PDF/HY-W009140S/2-4-6-Tribromophenol-d2-COA-892953-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-W009140S/2-4-6-Tribromophenol-d2-COA-892953-MedChemExpress.pdf
https://www.medchemexpress.com/2-4-6-tribromophenol-d2.html
https://www.medchemexpress.com/2-4-6-tribromophenol-d2.html
https://www.benchchem.com/product/b12401297?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-W009140S/2-4-6-Tribromophenol-d2-COA-892953-MedChemExpress.pdf
https://www.sigmaaldrich.com/TW/zh/product/sial/36918
https://www.sigmaaldrich.com/TW/zh/product/sial/36918
https://www.medchemexpress.com/2-4-6-tribromophenol-d2.html
https://www.thermofisher.com/order/catalog/product/A12424.0B
https://file.medchemexpress.com/batch_PDF/HY-W009140S/2-4-6-Tribromophenol-d2-COA-892953-MedChemExpress.pdf
https://www.benchchem.com/product/b12401297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A plausible synthesis route for 2,4,6-Tribromophenol-d2 involves the electrophilic bromination
of phenol-d2.

Experimental Protocol: Synthesis of 2,4,6-Tribromophenol-d2

o Preparation of Deuterated Phenol: Phenol-d2 can be prepared by H-D exchange reaction of
phenol with D20 in the presence of a suitable catalyst, such as a strong acid or a
heterogeneous catalyst like Pt/C.

e Bromination Reaction:
o Dissolve phenol-d2 in a suitable solvent (e.g., D20 or a deuterated organic solvent).

o Slowly add a brominating agent, such as bromine (Brz2) in D20, to the solution with
constant stirring at room temperature.

o The reaction is typically rapid, resulting in the formation of a white precipitate of 2,4,6-
Tribromophenol-d2.

e |solation and Purification:
o Collect the precipitate by filtration.
o Wash the solid with cold D20 to remove any unreacted starting materials and by-products.

o Recrystallize the product from a suitable solvent system (e.g., ethanol/D20) to obtain
purified 2,4,6-Tribromophenol-d2.

e Characterization:

o Confirm the identity and purity of the product using techniques such as NMR
spectroscopy, mass spectrometry, and melting point analysis.

Spectroscopic Data (for unlabeled 2,4,6-
Tribromophenol)

Note: The following spectroscopic data is for the unlabeled 2,4,6-Tribromophenol. For the d2
analogue, the mass spectrum will show a molecular ion peak shifted by +2 m/z units. The *H
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NMR spectrum will show the absence of signals corresponding to the deuterated positions. The
IR spectrum is expected to show C-D stretching vibrations.

Table 3: Spectroscopic Data for 2,4,6-Tribromophenol

Technique Key Features

0 ~7.6 ppm (s, 2H, aromatic protons), 6 ~5.9
1H NMR (CDCls)
ppm (s, 1H, hydroxyl proton)[7]

M* at m/z 330 (with characteristic isotopic
Mass Spectrum (EI) pattern for 3 Br atoms), major fragments at m/z
251, 172, 62[8][9]

~3450 cm~t (O-H stretch), ~1550 cm~1 (C=C
Infrared (KBr) aromatic stretch), ~860 cm~t (C-H out-of-plane
bend)[10][11]

Biological Activity and Signaling Pathway

2,4,6-Tribromophenol has been identified as an environmental contaminant with potential
endocrine-disrupting effects.[1] Studies have shown that it can interfere with cellular calcium
(Ca?*) signaling, a crucial pathway in many physiological processes.[1] Specifically, 2,4,6-
Tribromophenol has been found to modulate voltage-dependent calcium channels.

Altered Cellular Responses
(e.g., Hormone Secretion,
Neurotransmission)

Inhibition Voltage-Dependent

Increased Intracellular
[Ca]

Downstream Signaling
Cascades

2,4,6-Tribromophenol Calcium Channels -
(L-type and N-type)

Click to download full resolution via product page

Figure 1: Proposed signaling pathway for the disruption of cellular calcium homeostasis by
2,4,6-Tribromophenol.

Analytical Methodology

2,4,6-Tribromophenol-d2 is primarily used as an internal standard in chromatographic
methods for the accurate quantification of its unlabeled counterpart. Gas chromatography-
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mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-
MS/MS) are the most common techniques.

GC-MS Analysis

Experimental Protocol: Quantitative Analysis of 2,4,6-Tribromophenol using GC-MS with 2,4,6-
Tribromophenol-d2 as an Internal Standard

o Sample Preparation:

[e]

Accurately weigh the sample matrix (e.g., soil, tissue, or water).

o

Spike the sample with a known amount of 2,4,6-Tribromophenol-d2 solution.

[¢]

Perform solvent extraction using an appropriate organic solvent (e.g., hexane,
dichloromethane).

Concentrate the extract to a final volume.

[¢]

» Derivatization (Optional but common for phenols):

o To improve chromatographic performance, derivatize the extract using an agent like acetic
anhydride or BSTFA to convert the polar hydroxyl group to a less polar ester or silyl ether.

e GC-MS Conditions:
o GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

o Oven Temperature Program: A gradient program to separate the analyte from matrix
components.

o Injector: Splitless mode for trace analysis.
o Mass Spectrometer: Electron ionization (EI) source.

o Acquisition Mode: Selected lon Monitoring (SIM) of characteristic ions for both the analyte
and the internal standard.

¢ Quantification:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12401297?utm_src=pdf-body
https://www.benchchem.com/product/b12401297?utm_src=pdf-body
https://www.benchchem.com/product/b12401297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Generate a calibration curve by analyzing standards containing known concentrations of
2,4,6-Tribromophenol and a fixed concentration of 2,4,6-Tribromophenol-d2.

o Calculate the concentration of 2,4,6-Tribromophenol in the samples based on the
response ratio of the analyte to the internal standard.
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Figure 2: A generalized experimental workflow for the quantitative analysis of 2,4,6-
Tribromophenol.

LC-MS/MS Analysis

LC-MS/MS offers an alternative to GC-MS, particularly for samples that are thermally labile or

do not require derivatization.

Experimental Protocol: Quantitative Analysis of 2,4,6-Tribromophenol using LC-MS/MS with
2,4,6-Tribromophenol-d2 as an Internal Standard

e Sample Preparation:

o Follow a similar extraction procedure as for GC-MS, spiking the sample with 2,4,6-
Tribromophenol-d2 at the beginning.

o The final extract should be in a solvent compatible with the mobile phase.

e LC-MS/MS Conditions:

o

LC Column: A C18 reversed-phase column is commonly used.

o Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
often with a modifier like formic acid.

o Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode is typically
preferred for phenols.

o Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Monitor specific precursor-to-product ion transitions for both the analyte and the internal
standard.

¢ Quantification:

o Quantification is performed similarly to the GC-MS method, using a calibration curve
based on the response ratios of the analyte to the deuterated internal standard.

Conclusion
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2,4,6-Tribromophenol-d2 is an essential tool for the accurate and reliable quantification of its
non-deuterated counterpart in various scientific investigations, from environmental monitoring
to drug metabolism studies. This guide provides a foundational understanding of its properties,
synthesis, and analytical applications, empowering researchers to effectively utilize this stable
iIsotope-labeled standard in their work. The information on the biological effects of 2,4,6-
Tribromophenol highlights the importance of continued research into the environmental and
health impacts of brominated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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